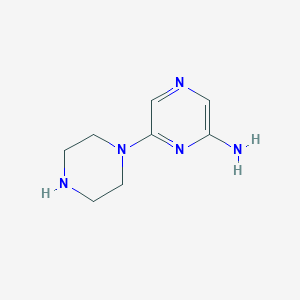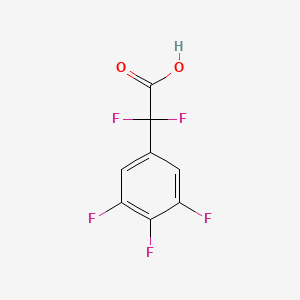
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a hydroxythiazole moiety, making it a unique and potentially bioactive molecule .
Preparation Methods
The synthesis of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid typically involves the reaction of 4-chlorophenylacetic acid with thioamide derivatives under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, followed by purification through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for biological studies.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This mechanism is similar to that of other thiazole-based drugs.
Comparison with Similar Compounds
2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole core but differ in their substituents and specific biological activities, highlighting the unique properties of 2-(2-(4-Chlorophenyl)-4-hydroxythiazol-5-yl)acetic acid.
Properties
Molecular Formula |
C11H8ClNO3S |
|---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H8ClNO3S/c12-7-3-1-6(2-4-7)11-13-10(16)8(17-11)5-9(14)15/h1-4,16H,5H2,(H,14,15) |
InChI Key |
ZQSLNBCRHCSZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CC(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
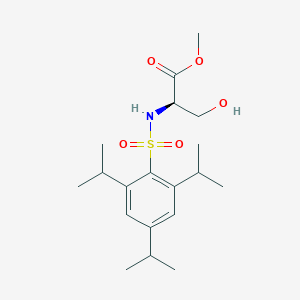
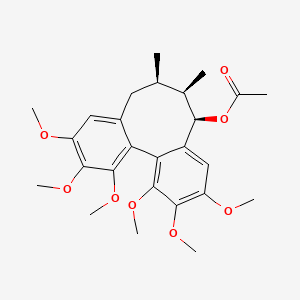

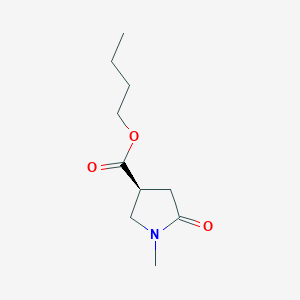
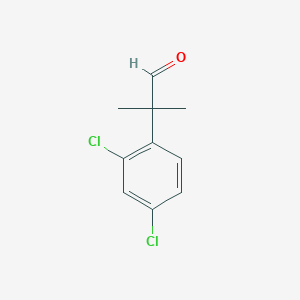
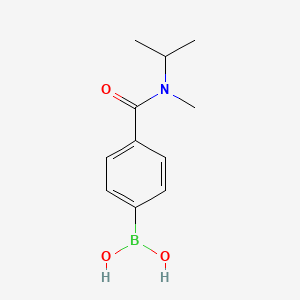
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
